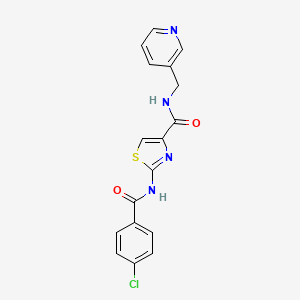

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide" is a chemically synthesized molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials to yield products with amide, pyridine, and thiazole moieties. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with 2,3-diaminopyridine, yielding good product yields . Similarly, novel pyrazole carboxamides are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of the target compound could involve the reaction of an appropriate acid chloride with a thiazole derivative containing an amine group.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically determined using spectroscopic methods such as IR, 1H NMR, and HRMS . Additionally, crystal structures can be determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These techniques would be essential for confirming the molecular structure of "2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide" after its synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and cyclization reactions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives leads to cyclization and the formation of thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis and further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined by their molecular structure. For instance, the planar geometry around the central copper(ii) ion in copper complexes influences their stability and reactivity . The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity, are crucial for understanding the behavior of the compound under different conditions. The high yield and purity achieved in the synthesis of related compounds suggest that with optimized reaction conditions, similar outcomes could be expected for the synthesis of the target compound .

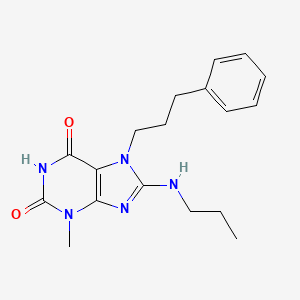

Biological Activities Analysis

The biological activities of compounds with similar structures have been evaluated in various studies. For example, novel pyrazole carboxamides exhibit insecticidal and fungicidal activities , while certain benzamide derivatives and their copper(ii) complexes show significant cytotoxicity against various human cancer cell lines . These findings suggest that "2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide" may also possess biological activities that could be of interest for pharmaceutical applications.

properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-13-5-3-12(4-6-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFLLDTYJBEFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)

![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)

![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)